N-Boc-O-2-propyn-1-yl-L-tyrosine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production methods for N-Boc-O-2-propyn-1-yl-L-tyrosine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Boc-O-2-propyn-1-yl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-Boc-O-2-propyn-1-yl-L-tyrosine is used as a building block for the synthesis of more complex molecules . It is particularly useful in the development of new pharmaceuticals and organic materials .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications . It serves as a model compound for understanding the behavior of tyrosine derivatives in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications . It is investigated for its role in drug design and development, particularly in targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of new catalysts and reaction intermediates .
Mechanism of Action
The mechanism of action of N-Boc-O-2-propyn-1-yl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors . The propynyl group can participate in various chemical reactions, altering the activity of the target molecules . The Boc group provides protection to the amino group, allowing selective reactions at other positions .
Comparison with Similar Compounds
N-Boc-L-tyrosine: Similar in structure but lacks the propynyl group.
O-2-propyn-1-yl-L-tyrosine: Similar but without the Boc protection.
N-Boc-O-allyl-L-tyrosine: Similar but with an allyl group instead of a propynyl group.
Uniqueness: N-Boc-O-2-propyn-1-yl-L-tyrosine is unique due to the presence of both the Boc protection and the propynyl group . This combination allows for selective reactions and modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h1,6-9,14H,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUJBJSCNWVBGS-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187700 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340732-79-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340732-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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